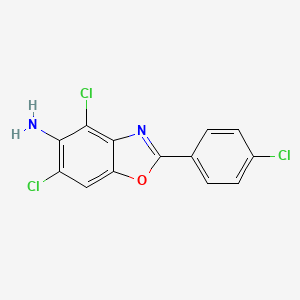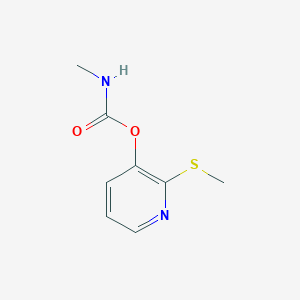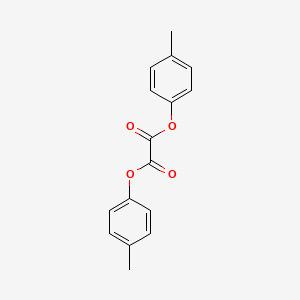
Bis(3-methylphenyl)oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methylphenyl)oxalate: is an organic compound with the molecular formula C16H14O4 . It is an ester derived from oxalic acid and 3-methylphenol (m-cresol). This compound is known for its applications in chemiluminescence, where it is used in glow sticks and other light-emitting devices.
準備方法
Synthetic Routes and Reaction Conditions: Bis(3-methylphenyl)oxalate can be synthesized through the esterification reaction between oxalic acid and 3-methylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: Bis(3-methylphenyl)oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: Bis(3-methylphenyl)oxalate is widely used in chemiluminescence studies. It serves as a key component in glow sticks, where it reacts with hydrogen peroxide to produce light.
Biology and Medicine: The compound’s chemiluminescent properties are utilized in various biological assays and diagnostic tests. It helps in detecting the presence of specific biomolecules by emitting light upon reaction.
Industry: In the industrial sector, this compound is used in the manufacturing of light-emitting devices and safety equipment. Its ability to produce light without an external power source makes it valuable in emergency lighting and signaling applications.
作用機序
The chemiluminescent reaction of bis(3-methylphenyl)oxalate involves the decomposition of the ester in the presence of hydrogen peroxide. This reaction produces an excited state intermediate, which releases energy in the form of visible light as it returns to the ground state. The molecular targets and pathways involved in this reaction are primarily the ester bonds and the peroxide molecules.
類似化合物との比較
- Bis(2,4-dinitrophenyl)oxalate
- Bis(2,4,6-trichlorophenyl)oxalate
- Bis(pentachlorophenyl)oxalate
Comparison: Bis(3-methylphenyl)oxalate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and chemiluminescent properties. Compared to other similar compounds, it offers a different wavelength of emitted light and varying stability under different conditions. This makes it suitable for specific applications where other compounds may not perform as effectively.
特性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
bis(4-methylphenyl) oxalate |
InChI |
InChI=1S/C16H14O4/c1-11-3-7-13(8-4-11)19-15(17)16(18)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChIキー |
AHXJGDRTHIUPPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


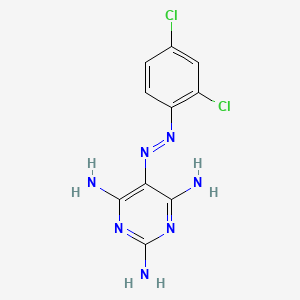

![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
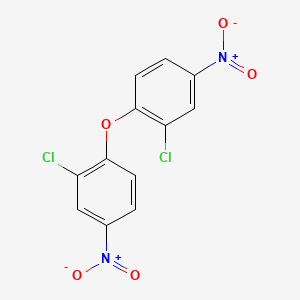
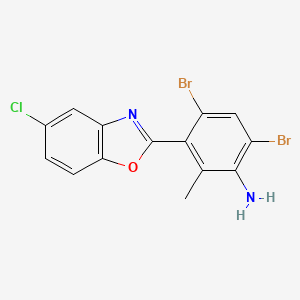
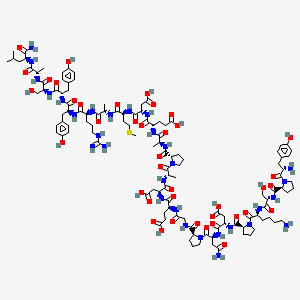
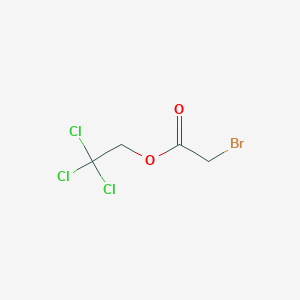
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
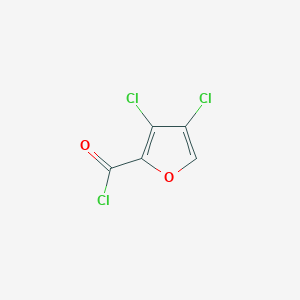
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)

